3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione
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Overview
Description
3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine ring, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating nucleophilic attack on the aldehyde. Subsequent cyclization and oxidation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the oxazolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)benzaldehyde: A precursor in the synthesis of the target compound.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Oxazolidine derivatives: Compounds containing the oxazolidine ring.
Uniqueness
3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group, pyrrolidine ring, and oxazolidine ring in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds.
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHNSQYUYVWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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